molecular formula C22H22O10 B10855251 5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B10855251
M. Wt: 446.4 g/mol
InChI Key: OFUWGCQDMVDLIR-IWZCFFROSA-N
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Description

5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, contributing to their color, flavor, and health benefits . This particular compound is characterized by its complex structure, which includes multiple hydroxyl and methoxy groups, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves several steps, starting from simpler flavonoid precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources, such as plants rich in flavonoids, followed by purification processes like chromatography. Alternatively, large-scale chemical synthesis can be employed, optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .

Scientific Research Applications

5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16?,19-,20?,21?,22-/m0/s1

InChI Key

OFUWGCQDMVDLIR-IWZCFFROSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@@H]4C(C([C@H](C(O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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